![molecular formula C10H6Cl2N4 B3152407 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 73594-95-3](/img/structure/B3152407.png)
5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
The compound “5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,3-triazole hybrids, have been synthesized using a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .Mechanism of Action
Target of Action
Related compounds have been used in proteomics research , suggesting potential interactions with proteins or enzymes.
Mode of Action
Similar compounds have been implicated in the treatment of depression . Monoamine oxidase inhibitors, for instance, prevent the breakdown of serotonin, dopamine, and norepinephrine by binding to monoamine oxidase, elevating their levels in nerve endings. This action sustains these key neurotransmitters, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .
Biochemical Pathways
It’s worth noting that the compound is an important intermediate in the synthesis of the insecticide fipronil , which suggests it may interact with biochemical pathways related to insect neurophysiology.
Pharmacokinetics
A related study on 1,2,3-triazole hybrids with amine-ester functionality conducted an adme analysis, indicating that the compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
Oryzae .
Action Environment
The stability of related 1,2,3-triazoles against metabolic degradation, their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to their enhanced biocompatibility .
properties
IUPAC Name |
5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4/c11-7-2-1-3-8(9(7)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCJVPWQVLPDAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C=N2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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